molecular formula C14-H14-N4-O4-S B1662445 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate CAS No. 76472-28-1

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

Cat. No. B1662445
CAS RN: 76472-28-1
M. Wt: 334.35 g/mol
InChI Key: YFUQTMNUQVFBBS-UHFFFAOYSA-N
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Description

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, also known as Sulfaguanidine, is a synthetic compound that belongs to the class of sulfonamides. Sulfaguanidine is used as an antibacterial agent and is commonly used in the treatment of gastrointestinal infections.

Scientific Research Applications

Protease Inhibition and Disease Treatment

  • Inhibition of Proteases : 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate is noted for its ability to inhibit various proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin. This inhibition is significant for protease-mediated diseases like thrombosis and disseminated intravascular coagulation (DIC) (Matsuoka et al., 1989).

  • Protective Effects in Experimental DIC : Studies have shown that 4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate exhibits protective effects against experimental DIC in rats, potentially offering a route for treatment or management of such conditions in humans (Yoshikawa et al., 1990).

  • Treatment of Acute Pancreatitis : The compound has demonstrated efficacy in protecting the exocrine pancreas during acute edematous pancreatitis in rats, hinting at its potential application in treating human acute pancreatitis (Hirano et al., 1992).

Biochemical and Chemical Studies

  • Kinetic Study of Enzyme Inhibition : Investigations into its interactions with enzymes like trypsin have provided insights into its mechanism of action, where it behaves as a quasi-substrate of enzymes, leading to stable acyl-enzyme production (Nochi et al., 1989).

  • Microbial Metabolism Research : Research on microbial metabolism of methanesulfonic acid, a related compound, has contributed to our understanding of the biogeochemical cycling of sulfur and the role of diverse aerobic bacteria in utilizing such compounds (Kelly & Murrell, 1999).

  • Chemical Synthesis and Industrial Applications : The compound's structure and properties are leveraged in the synthesis of other important chemicals, such as Nafamostat Mesilate, an anti-pancreatitis drug, showcasing its significance in pharmaceutical chemistry (Che Bao-quan et al., 2007).

properties

CAS RN

76472-28-1

Product Name

4-Sulfamoylphenyl 4-guanidinobenzoate methanesulfonate

Molecular Formula

C14-H14-N4-O4-S

Molecular Weight

334.35 g/mol

IUPAC Name

(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21)

InChI Key

YFUQTMNUQVFBBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N

synonyms

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate
4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate
ONO 3307
ONO-3307

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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